H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2
Overview
Description
The compound H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2 is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as serine, tyrosine, leucine, lysine, cysteine, glycine, threonine, valine, and proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The process involves:
Automated Synthesis: Using peptide synthesizers to automate the deprotection and coupling steps.
Purification: Employing techniques like high-performance liquid chromatography (HPLC) to purify the synthesized peptide.
Characterization: Using mass spectrometry and other analytical methods to confirm the peptide’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Peptides like H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis methods.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence determines its binding affinity and specificity. For example, peptides can:
Bind to Receptors: Interact with cell surface receptors to trigger signaling pathways.
Inhibit Enzymes: Bind to enzyme active sites and inhibit their activity.
Form Structural Components: Integrate into larger protein complexes and contribute to their structural integrity.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
Uniqueness
The uniqueness of H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2 lies in its specific amino acid sequence, which determines its unique biological activity and potential applications. The presence of cysteine allows for the formation of disulfide bonds, contributing to the peptide’s stability and functionality.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H123N19O18S/c1-38(2)29-49(62(99)78-33-55(94)77-35-57(96)90-28-16-20-54(90)69(106)80-46(60(76)97)17-10-13-25-72)86-70(107)58(41(7)8)89-71(108)59(42(9)92)88-56(95)34-79-63(100)53(37-109)87-67(104)51(31-40(5)6)84-65(102)48(19-12-15-27-74)81-64(101)47(18-11-14-26-73)82-66(103)50(30-39(3)4)85-68(105)52(83-61(98)45(75)36-91)32-43-21-23-44(93)24-22-43/h21-24,38-42,45-54,58-59,91-93,109H,10-20,25-37,72-75H2,1-9H3,(H2,76,97)(H,77,94)(H,78,99)(H,79,100)(H,80,106)(H,81,101)(H,82,103)(H,83,98)(H,84,102)(H,85,105)(H,86,107)(H,87,104)(H,88,95)(H,89,108) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIRSRDFEPFDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H123N19O18S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1562.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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